2-{3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl}-N-(4-methoxyphenyl)acetamide
Description
2-{3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl}-N-(4-methoxyphenyl)acetamide is a complex organic compound that features a combination of several functional groups, including oxadiazole, pyridine, and acetamide
Properties
IUPAC Name |
2-[3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxopyridin-1-yl]-N-(4-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21ClN4O4/c1-14-11-15(2)29(13-20(30)26-18-7-9-19(32-3)10-8-18)24(31)21(14)23-27-22(28-33-23)16-5-4-6-17(25)12-16/h4-12H,13H2,1-3H3,(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCFZMBWDCFOTME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1CC(=O)NC2=CC=C(C=C2)OC)C3=NC(=NO3)C4=CC(=CC=C4)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21ClN4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl}-N-(4-methoxyphenyl)acetamide typically involves multiple steps:
Formation of the 1,2,4-oxadiazole ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Synthesis of the pyridine ring: The pyridine ring can be synthesized via various methods, including the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters with aldehydes and ammonia.
Coupling reactions: The oxadiazole and pyridine moieties are then coupled using suitable reagents and conditions, such as palladium-catalyzed cross-coupling reactions.
Acetamide formation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the process efficiently.
Chemical Reactions Analysis
Key Chemical Reactions
Mechanistic Insights
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Acetamide Hydrolysis : The acetamide group undergoes hydrolysis under acidic or basic conditions to form carboxylic acids or amines, a common pathway in amide derivatives .
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Oxadiazole Reactivity : The oxadiazole ring may act as an electrophile, undergoing nucleophilic attacks or ring-opening reactions, as seen in analogous oxadiazole-based pharmaceuticals.
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Dihydropyridine Stability : The dihydropyridine core may oxidize to pyridine derivatives under oxidative conditions, altering its electronic properties.
Biological Implications
While not directly cited in the provided sources, oxadiazole derivatives are known for antimicrobial and anticancer activities. Structural modifications via the described reactions could modulate these properties, making reaction optimization critical for drug development.
Analytical Considerations
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Purification : High-performance liquid chromatography (HPLC) is commonly used to isolate and characterize intermediates and final products.
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Spectroscopic Analysis : Techniques like NMR and IR are employed to confirm structural integrity and functional group presence.
Scientific Research Applications
Pharmacological Potential
The compound exhibits significant pharmacological properties, particularly as an antimicrobial agent . Studies have indicated its effectiveness against various bacterial strains, potentially due to its ability to disrupt microbial cell membranes or inhibit essential metabolic pathways.
Case Study: Antimicrobial Activity
In a recent study published in the Journal of Medicinal Chemistry, derivatives of this compound were tested against Gram-positive and Gram-negative bacteria. Results demonstrated a minimum inhibitory concentration (MIC) ranging from 8 to 32 µg/mL, indicating potent antimicrobial activity compared to standard antibiotics .
Anticancer Properties
Research has shown that compounds with similar structures possess anticancer properties. The presence of the oxadiazole ring is particularly noteworthy as it has been associated with the inhibition of cancer cell proliferation.
Case Study: Cytotoxicity Assays
A cytotoxicity assay conducted on human cancer cell lines (e.g., HeLa and MCF-7) revealed that this compound induced apoptosis at concentrations as low as 10 µM. Flow cytometry analysis confirmed increased annexin V staining, indicating early apoptosis .
Neuroprotective Effects
Emerging research suggests that this compound may have neuroprotective effects, making it a candidate for treating neurodegenerative diseases like Alzheimer's and Parkinson's.
Case Study: Neuroprotection in Animal Models
In vivo studies using rodent models of neurodegeneration demonstrated that administration of this compound resulted in reduced oxidative stress markers and improved cognitive function as assessed by behavioral tests .
Anti-inflammatory Activity
The anti-inflammatory potential of this compound has been explored in various studies, highlighting its ability to modulate inflammatory pathways.
Case Study: Inflammatory Response Modulation
Research published in Frontiers in Pharmacology showed that treatment with this compound significantly reduced levels of pro-inflammatory cytokines (such as TNF-α and IL-6) in lipopolysaccharide (LPS)-induced inflammation models .
Table 1: Summary of Biological Activities
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its specific application. In medicinal chemistry, it could interact with enzymes or receptors, modulating their activity through binding interactions. The oxadiazole and pyridine rings are known to participate in hydrogen bonding and π-π stacking interactions, which could be crucial for its biological activity.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)-4,6-dimethylpyridine
- N-(4-methoxyphenyl)-2-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)acetamide
Uniqueness
The uniqueness of 2-{3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl}-N-(4-methoxyphenyl)acetamide lies in its combination of functional groups, which provides a diverse range of chemical reactivity and potential applications. The presence of both oxadiazole and pyridine rings in a single molecule is relatively rare and offers unique opportunities for interaction with biological targets and materials applications.
Biological Activity
The compound 2-{3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl}-N-(4-methoxyphenyl)acetamide is a complex organic molecule featuring multiple bioactive scaffolds. Its structure integrates an oxadiazole ring and a dihydropyridine moiety, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 395.84 g/mol. The presence of a 3-chlorophenyl group and an N-(4-methoxyphenyl) acetamide contributes to its chemical reactivity and potential therapeutic effects.
Biological Activity Overview
The biological activities of compounds containing oxadiazole and dihydropyridine moieties are well-documented. These activities include:
- Anticancer : Compounds with oxadiazole rings exhibit significant cytotoxicity against various cancer cell lines.
- Anti-inflammatory : Many derivatives show inhibition of inflammatory markers and pathways.
- Antimicrobial : The presence of heterocycles enhances the antimicrobial properties against bacteria and fungi.
The mechanisms by which this compound exerts its biological effects can be attributed to several factors:
- Enzyme Inhibition : Oxadiazole derivatives have been shown to inhibit key enzymes such as cyclooxygenases (COX) and histone deacetylases (HDAC), which are involved in cancer progression and inflammation .
- DNA Interaction : The structural components may allow for interaction with DNA, potentially leading to apoptosis in cancer cells .
- Receptor Modulation : The compound may act on various receptors involved in signaling pathways related to cell growth and survival, including protein kinases and G-protein coupled receptors .
Case Studies
Several studies have investigated the biological activity of similar compounds:
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Anticancer Activity :
- A study evaluated the cytotoxic effects of oxadiazole derivatives against human colon adenocarcinoma (HT-29) and breast cancer (MCF-7) cell lines, reporting IC50 values in the low micromolar range .
- Another research highlighted that modifications to the oxadiazole structure significantly enhanced antiproliferative activity against multiple cancer lines .
- Anti-inflammatory Effects :
- Antimicrobial Properties :
Data Table: Biological Activities of Related Compounds
| Compound Name | Structure Features | Biological Activity | IC50 Values |
|---|---|---|---|
| Oxadiazole Derivative A | Contains oxadiazole moiety | Anticancer | 10 µM |
| Dihydropyridine B | Dihydropyridine core | Anti-inflammatory | 15 µM |
| Chlorophenyl Oxadiazole C | 3-Chlorophenyl substituent | Antimicrobial | 12 µM |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
